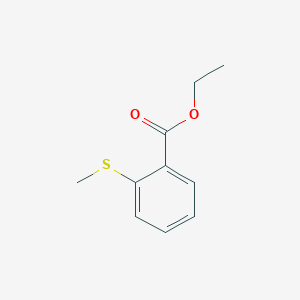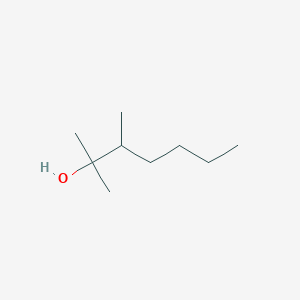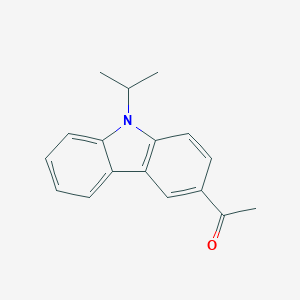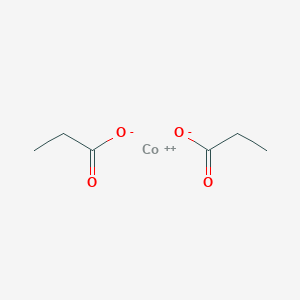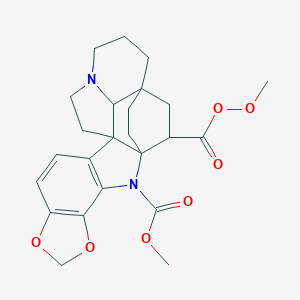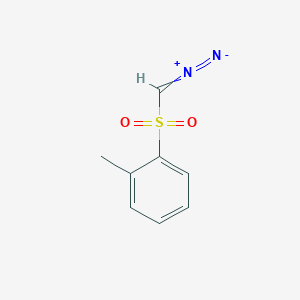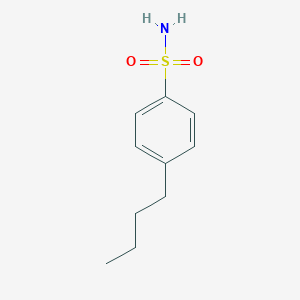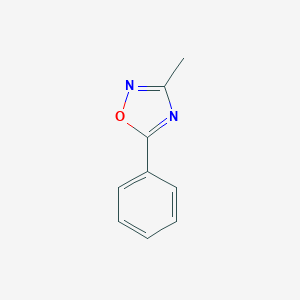
3-メチル-5-フェニル-1,2,4-オキサジアゾール
概要
説明
3-Methyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and high-energy materials . The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold in drug discovery and other scientific fields .
科学的研究の応用
3-Methyl-5-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
- The primary targets of 3-Methyl-5-phenyl-1,2,4-oxadiazole are not explicitly mentioned in the literature. However, it belongs to the class of 1,2,4-oxadiazoles, which have been investigated for their anti-infective activities, including antibacterial, antiviral, and anti-leishmanial effects .
- Potential mechanisms include inhibition of thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and focal adhesion kinase (FAK). Additionally, targeting NF-kB signaling pathways and tubulin polymerization may contribute to its effects .
- Unfortunately, specific biochemical pathways affected by 3-Methyl-5-phenyl-1,2,4-oxadiazole are not well-documented. However, proteomics-mediated protein pathways and gene expression analysis could provide insights .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
The 3-Methyl-5-phenyl-1,2,4-oxadiazole molecule is known for its stability and resistance to heat . The compound’s biochemical properties are partly due to its structure, which allows it to form hydrogen bonds and interact with other biomolecules .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazole derivatives are generally stable and resistant to degradation .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Oxadiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Oxadiazole derivatives are known to interact with various cellular compartments and organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazole in toluene . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent .
Industrial Production Methods: Industrial production of 3-Methyl-5-phenyl-1,2,4-oxadiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 3-Methyl-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
類似化合物との比較
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Exhibits similar bioactive properties but differs in the position of nitrogen atoms in the ring.
1,2,3-Oxadiazole: Less stable and less commonly used due to its structural instability.
Uniqueness: 3-Methyl-5-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
3-methyl-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWRWSTUMWZTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152612 | |
| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-00-4 | |
| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pK value of -2.61 for 3-Methyl-5-phenyl-1,2,4-oxadiazole?
A1: The pK value of -2.61, determined through UV and 1H-NMR spectroscopy in aqueous H2SO4, indicates that 3-Methyl-5-phenyl-1,2,4-oxadiazole is a very weak base. [] This means it has a low tendency to accept a proton (H+) in solution. The study highlights that this weak basicity is a characteristic feature of 1,2,4-oxadiazoles. Understanding the basicity of this compound is crucial for predicting its reactivity and behavior in various chemical reactions and biological environments.
Q2: Where does protonation most likely occur on the 3-Methyl-5-phenyl-1,2,4-oxadiazole molecule?
A2: While the research suggests that protonation generally occurs at the N(4) nitrogen of the 1,2,4-oxadiazole ring, the presence of the phenyl group at the 3-position introduces some ambiguity. Theoretical calculations (HF/6-31G**) indicate that both N(4)- and N(2)-protonated species could potentially form in comparable amounts for 3-phenyl-1,2,4-oxadiazoles like this one. [] Further investigation may be needed to definitively determine the preferred protonation site for this specific molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


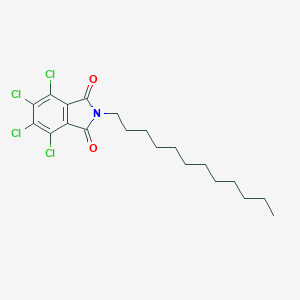
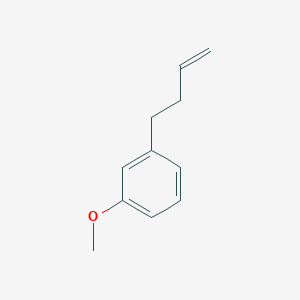

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

